![molecular formula C21H18ClN5OS B2829103 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 893918-26-8](/img/structure/B2829103.png)

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

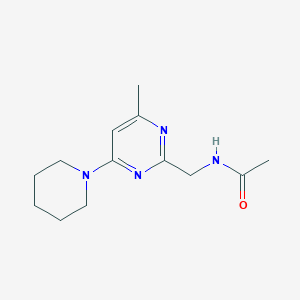

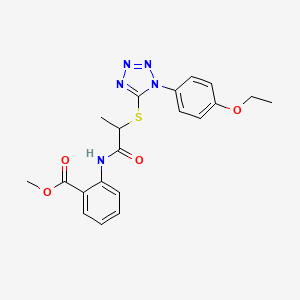

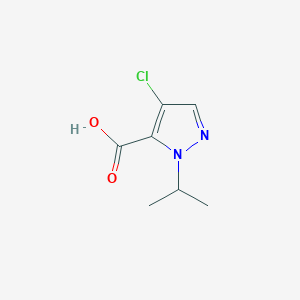

This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[3,4-d]pyrimidin-4-yl ring, a thioether linkage, and an acetamide group. The presence of these groups suggests that this compound could have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrazolo[3,4-d]pyrimidin-4-yl ring system, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. This bicyclic system is connected via a sulfur atom to an acetamide group. The presence of the chlorophenyl and ethylphenyl groups suggests potential for interesting electronic and steric effects .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the acetamide group might undergo hydrolysis, and the thioether linkage could be oxidized. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar acetamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用

Photodynamic Therapy (PDT) for Cancer Cells

- Application : Thieno[3,4-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This property makes it an excellent candidate for PDT.

- Efficacy : Thieno[3,4-d]pyrimidin-4(3H)-thione exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells, both under normoxic and hypoxic conditions .

ROCK (Rho-Associated Protein Kinase) Inhibition

- Application : Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k), have been identified as novel ROCK inhibitors with remarkable potency (IC50 values of 0.004 μM for ROCKⅠ and 0.001 μM for ROCKⅡ) .

Metal-Free Chalcogenation

- Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one yields diverse 3-ArS/ArSe derivatives in high yields (up to 95%) .

Fluorescent Probes and DNA/RNA Labeling

- Application : The thieno[3,4-d]pyrimidin-4(1H)-one precursor serves as a DNA and RNA fluorescent probe. Thionation to thieno[3,4-d]pyrimidin-4(3H)-thione results in a nonfluorescent compound that absorbs near-visible radiation more efficiently .

Materials Science and Organic Synthesis

将来の方向性

作用機序

Target of Action

Similar compounds have been found to target the rock ⅰ and rock ⅱ proteins . These proteins play a crucial role in various cellular processes, including cell motility, proliferation, and survival.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as rock ⅰ and rock ⅱ) by binding to their active sites, thereby inhibiting their function .

特性

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5OS/c1-2-14-6-8-16(9-7-14)26-19(28)12-29-21-18-11-25-27(20(18)23-13-24-21)17-5-3-4-15(22)10-17/h3-11,13H,2,12H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGHJRNKTXEPHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829024.png)

![3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829025.png)

![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2829034.png)

![3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2829040.png)

![6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2829043.png)